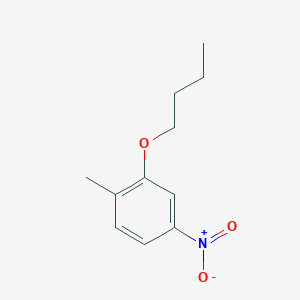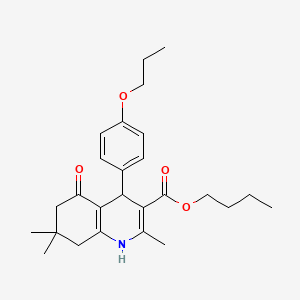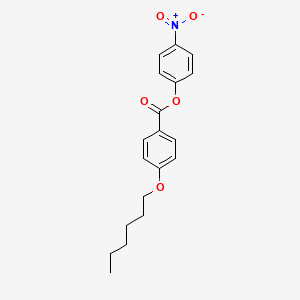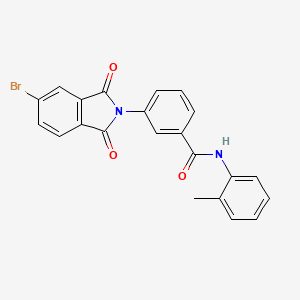![molecular formula C21H15N3O3 B11707615 3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide](/img/structure/B11707615.png)
3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzo[f]chromen-2-yl group, which is a derivative of coumarin, and a benzohydrazide moiety. The compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3-oxo-3H-benzo[f]chromen-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process. Additionally, the use of high-purity starting materials and solvents is crucial to obtain a high-quality final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[f]chromen-2-yl group.
Reduction: Reduced forms of the hydrazone moiety.
Substitution: Substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It can also modulate inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features and biological activities. Similar compounds include:
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.
Hydrazone derivatives: Studied for their anticancer and anti-inflammatory activities.
Compared to these compounds, N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE exhibits a unique combination of structural elements that contribute to its distinct biological activities.
Properties
Molecular Formula |
C21H15N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(Z)-[amino-(3-oxobenzo[f]chromen-2-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C21H15N3O3/c22-19(23-24-20(25)14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)27-21(17)26/h1-12H,(H2,22,23)(H,24,25) |
InChI Key |
WVLTXOPJTPCQGH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)\N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C(C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)

![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)

![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)




![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)
